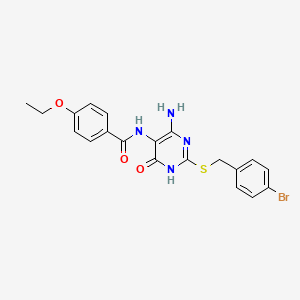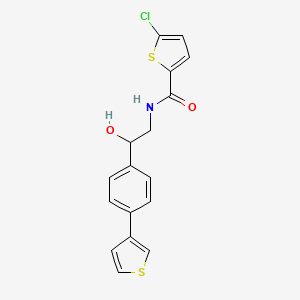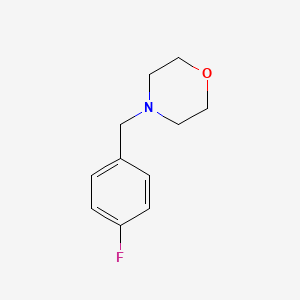
Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate is a compound that is part of a broader class of tert-butyl derivatives used in various chemical syntheses. These compounds are known for their versatility in the synthesis of amines and other nitrogen-containing molecules, often serving as intermediates or protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl derivatives typically involves the reaction of tert-butyl groups with other chemical entities. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which then can be used to synthesize a wide range of amines . Similarly, tert-butyl aminocarbonate is synthesized by reacting hydroxylamine with di-tert-butyl dicarbonate . These methods demonstrate the flexibility of tert-butyl derivatives in chemical synthesis, allowing for the creation of various complex molecules.
Molecular Structure Analysis
The molecular structure of tert-butyl derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a tert-butyl derivative of 1-aminocyclopropanecarboxylic acid revealed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Another study on tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate provided insights into the orthogonally protected boronic acid analog of aspartic acid . These analyses are crucial for understanding the conformational properties and potential reactivity of the compounds.
Chemical Reactions Analysis
Tert-butyl derivatives participate in a variety of chemical reactions. For instance, tert-butyl acetothioacetate is used in synthesis reactions such as acylation, annulation, and cyclization . Schiff base compounds derived from tert-butyl groups are characterized by their ability to form intramolecular hydrogen bonds, which can influence their reactivity and stability . Additionally, tert-butylisocyanide can insert into the C-S bond of activated sulfides to give thioimidates, which can rearrange to different isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl derivatives are influenced by their molecular structure. The introduction of tert-butyl side groups in polyimides, for example, leads to a decrease in intermolecular force and packing ability, resulting in materials with low dielectric constants and high organosolubility . The presence of tert-butyl groups can also affect the solubility and thermal stability of compounds, as seen in the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate .
Applications De Recherche Scientifique
Synthesis of Heterocyclic β-Amino Acids
Tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate is utilized in the synthesis of heterocyclic β-amino acids. For instance, it undergoes Michael addition to create β-amino-5-pyrimidinepropanoic ester, which is useful in peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Protection of Hydroxyl Groups
It plays a significant role in protecting hydroxyl groups as tert-butyldimethylsilyl derivatives. These ethers exhibit stability in various conditions and are useful in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
Catalytic Asymmetric Synthesis
Tert-butyl esters, including this compound, are involved in catalytic asymmetric synthesis. Rhodium-catalyzed conjugate additions of arylboronic acids to unsaturated tert-butyl esters demonstrate their application in creating enantioenriched tert-butyl 3,3-diarylpropanoates (Paquin et al., 2005).
Development of Polyimides
In polymer chemistry, tert-butyl side groups, as seen in this compound, contribute to the development of polyimides with low dielectric constants and high organosolubility. This novel class of polyimides exhibits unique properties like low moisture absorption and high glass transition temperatures, beneficial in various industrial applications (Chern & Tsai, 2008).
Application in Polyimide Synthesis
The novel diamine containing bulky tert-butyl substituent, as found in this compound, is used in synthesizing polyimides. These polyimides, derived from various aromatic tetracarboxylic dianhydrides, showcase high tensile strength, flexibility, and thermal stability, making them suitable for advanced material applications (Liaw & Liaw, 1996).
Clinical Chemistry and Diagnostic Applications
In clinical chemistry, this compound derivatives are used for profiling and quantifying various biochemical metabolites. This method is pivotal in diagnosing and monitoring functional tumors and inborn errors of metabolism (Muskiet et al., 1981).
Propriétés
IUPAC Name |
tert-butyl (3Z)-3-amino-3-hydroxyimino-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)9(4,5)6(10)11-13/h13H,1-5H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUGVWGZLCEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)

![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)

![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)

![4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2552330.png)
![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)
